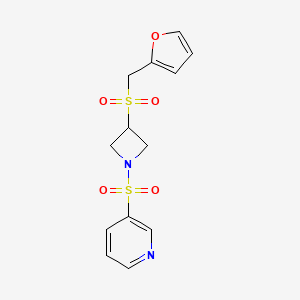

3-((3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)pyridine

Description

Properties

IUPAC Name |

3-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]sulfonylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O5S2/c16-21(17,10-11-3-2-6-20-11)13-8-15(9-13)22(18,19)12-4-1-5-14-7-12/h1-7,13H,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXRVMBAQAJDFMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CN=CC=C2)S(=O)(=O)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)pyridine typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic or acidic conditions.

Introduction of the Furan-2-ylmethylsulfonyl Group: This step involves the sulfonylation of the azetidine ring using furan-2-ylmethyl sulfonyl chloride in the presence of a base such as triethylamine.

Attachment to the Pyridine Ring: The final step involves coupling the sulfonylated azetidine intermediate with a pyridine derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-((3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)pyridine can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The sulfonyl groups can be reduced to sulfides under specific conditions.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of the sulfonyl groups may produce sulfides.

Scientific Research Applications

Antimicrobial Effects

Research indicates that compounds with similar structural features exhibit antimicrobial properties, inhibiting growth in various bacterial strains by interfering with metabolic pathways.

Anti-inflammatory Properties

Sulfonamide-containing compounds have shown potential in inhibiting cyclooxygenases (COX-1 and COX-2), suggesting that this compound may possess anti-inflammatory effects relevant for treating conditions such as arthritis.

Inhibition of Type III Secretion System (T3SS)

A study evaluated the compound's ability to inhibit T3SS in pathogenic bacteria. At concentrations around 50 μM, significant inhibition was observed, indicating potential as an antibacterial agent targeting virulence factors.

Cytotoxicity Assessments

In vitro assessments demonstrated that the compound exhibited cytotoxic effects on various cancer cell lines. The mechanism was linked to apoptosis induction through modulation of cell signaling pathways involving caspases.

Applications in Scientific Research

The unique properties of 3-((3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)pyridine open avenues for various applications in scientific research:

- Drug Development : Its structural features make it a candidate for developing new therapeutics targeting bacterial infections and inflammatory diseases.

- Biochemical Studies : The compound can be utilized in studies focusing on enzyme inhibition and receptor modulation.

- Cancer Research : Its cytotoxic properties make it relevant for investigations into cancer therapies.

Mechanism of Action

The mechanism of action of 3-((3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)pyridine involves its interaction with specific molecular targets and pathways. The sulfonyl groups may interact with enzymes or receptors, modulating their activity. The azetidine ring can participate in ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its dual sulfonyl groups and azetidine-furan architecture. Below is a detailed comparison with analogous compounds based on structural features, synthesis, and reported bioactivity.

Table 1: Structural and Functional Comparison

Key Observations

Structural Complexity :

- The target compound’s dual sulfonyl groups distinguish it from analogs like cligosiban (single azetidine-sulfonyl) and ranitidine-related compounds (furan-thioethyl without azetidine). This design may enhance binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases) .

- Unlike silyl-protected pyridine derivatives (e.g., ), the target compound lacks hydrolytic protection, suggesting greater metabolic lability .

Synthesis Methodology :

- The synthesis of sulfonamide-pyridine derivatives typically involves sulfonyl chloride intermediates (e.g., as in for pyridazine sulfonates). However, the target compound’s azetidine-furan substitution likely requires multi-step functionalization, akin to cligosiban’s synthesis via azetidine ring formation and triazole coupling .

Bioactivity Potential: Cligosiban’s oxytocin receptor antagonism highlights the therapeutic relevance of azetidine-pyridine hybrids . The target compound’s furan-sulfonyl groups may confer distinct selectivity, as furans are known to modulate pharmacokinetic properties (e.g., CYP450 interactions) .

Biological Activity

3-((3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)pyridine is a complex organic compound with potential therapeutic applications due to its unique structural features. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring, an azetidine moiety, and a furan-2-ylmethyl sulfonyl group. Its molecular formula is with a molecular weight of approximately 342.38 g/mol. The presence of multiple functional groups enhances its reactivity and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄N₂O₄S₂ |

| Molecular Weight | 342.38 g/mol |

| CAS Number | 1797871-27-2 |

The biological activity of this compound is attributed to its interaction with various enzymes and receptors. The sulfonyl groups are believed to modulate the activity of specific proteins involved in cellular signaling pathways. The azetidine ring can participate in ring-opening reactions, leading to the formation of reactive intermediates that may further interact with biological molecules.

Antimicrobial Effects

Recent studies have indicated that compounds with similar structural features exhibit antimicrobial properties. For instance, derivatives containing furan and sulfonamide groups have shown efficacy against various bacterial strains by inhibiting their growth through interference with metabolic pathways.

Anti-inflammatory Properties

Research has demonstrated that sulfonamide-containing compounds can inhibit cyclooxygenases (COX-1 and COX-2), leading to reduced inflammation. This mechanism suggests that this compound may possess anti-inflammatory effects, potentially useful in treating conditions like arthritis .

Case Studies

-

Inhibition of Type III Secretion System (T3SS) :

A study evaluated the compound's ability to inhibit the T3SS in pathogenic bacteria. At concentrations around 50 μM, significant inhibition was observed, suggesting potential use as an antibacterial agent targeting virulence factors . -

Cytotoxicity Assessments :

In vitro assessments showed that the compound exhibited cytotoxic effects on various cancer cell lines. The mechanism was linked to the induction of apoptosis through the modulation of cell signaling pathways involving caspases .

Q & A

Basic Research Question

- NMR : H NMR identifies protons adjacent to sulfonyl groups (e.g., deshielded signals at δ 3.5–4.5 ppm for azetidine CH) and furan aromatic protons (δ 6.3–7.5 ppm). F NMR (if trifluoromethyl groups are present) and C NMR confirm sulfonyl carbon signals (δ 110–120 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns, particularly for sulfonyl loss (-SO) .

- IR Spectroscopy : Strong S=O stretching vibrations near 1350 cm and 1150 cm confirm sulfonyl groups .

How does the furan-2-ylmethyl group influence the compound's reactivity and bioactivity?

Advanced Research Question

The furan ring enhances π-π stacking interactions with biological targets, as seen in similar sulfonamide derivatives . However, its electron-rich nature may increase susceptibility to oxidative degradation, requiring stability studies under physiological conditions (e.g., pH 7.4 buffer, 37°C). Computational modeling (e.g., DFT) predicts electrophilic attack sites, while in vitro assays (e.g., microsomal stability) quantify metabolic liability .

How can discrepancies in reaction yields be addressed when varying bases or catalysts?

Data Contradiction Analysis

Yield inconsistencies often stem from impurities in sulfonyl chloride reagents or moisture sensitivity. For example, 3-picoline outperforms pyridine in some cases due to its higher basicity and steric effects, reducing side reactions like hydrolysis . Systematic DOE (Design of Experiments) approaches, varying base equivalents (1–6 eq.), temperature, and catalyst loading, can identify optimal conditions. Purity checks via H NMR or elemental analysis for starting materials are critical .

What strategies mitigate sulfonyl group instability during storage or biological assays?

Advanced Research Question

Sulfonyl groups are prone to hydrolysis under acidic/basic conditions. Storage in anhydrous solvents (e.g., DMSO-d) at -20°C in amber vials prevents degradation. In biological assays, buffer systems (e.g., PBS with 1% DMSO) at neutral pH minimize decomposition. Stability studies using LC-MS over 24–72 hours quantify degradation rates .

How is the azetidine ring’s conformational flexibility exploited in drug design?

Basic Research Question

The azetidine’s small ring size (4-membered) imposes restricted rotation, enhancing binding selectivity to targets like enzymes or receptors. Molecular docking studies (e.g., AutoDock Vina) compare azetidine-containing derivatives with larger rings (e.g., piperidine) to assess steric complementarity. For example, azetidine derivatives show improved affinity for neurological targets due to reduced entropic penalties upon binding .

What methods validate the compound’s purity and structural integrity post-synthesis?

Basic Research Question

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity (>95%).

- Elemental Analysis : Matches calculated C, H, N, S percentages within 0.4% error.

- X-ray Crystallography : Resolves sulfonyl and azetidine conformations, as demonstrated in related pyridine sulfonamide structures .

How are computational tools used to predict biological activity?

Advanced Research Question

- QSAR Models : Correlate sulfonyl/furan substituent electronic parameters (Hammett σ) with bioactivity (e.g., IC values).

- Molecular Dynamics Simulations : Assess binding mode stability in targets like kinases or GPCRs over 100-ns trajectories.

- ADMET Prediction : Software like SwissADME forecasts pharmacokinetic properties (e.g., LogP, BBB permeability) .

What are the challenges in scaling up synthesis for in vivo studies?

Advanced Research Question

Key challenges include:

- Purification : Column chromatography becomes impractical; alternatives like recrystallization (using EtOAc/hexane) or centrifugal partition chromatography are explored.

- Yield Reproducibility : Batch-to-batch variability in sulfonylation steps requires strict control of reagent quality (e.g., sulfonyl chloride purity >98%) .

- Toxicity : Residual solvents (e.g., DMF) must meet ICH Q3C guidelines (<880 ppm) for preclinical testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.